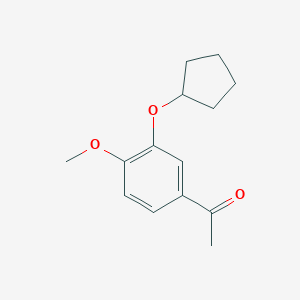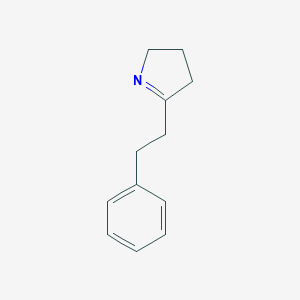
2-Phenethyl-1-pyrroline
Descripción general
Descripción
2-Phenethyl-1-pyrroline is an organic compound with the molecular formula C12H15N. It is a heterocyclic compound containing a pyrroline ring with a phenethyl group attached to the nitrogen atom. This compound is known for its distinctive aroma, often described as reminiscent of popcorn or jasmine rice. It is found naturally in some foods and is also synthesized for various applications in research and industry.
Aplicaciones Científicas De Investigación
2-Phenethyl-1-pyrroline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s aroma properties are studied in the context of food science and flavor chemistry. It is also used in research on pheromones and chemical signaling in insects.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the fragrance industry to impart a popcorn or jasmine rice aroma to various products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 2-Phenethyl-1-pyrroline involves the reaction of N-vinylpyrrolidin-2-one with ethyl benzoate in the presence of sodium hydride in dry toluene. The reaction mixture is heated at reflux for 10 hours, followed by the addition of hydrochloric acid and tetrahydrofuran. The mixture is then heated at reflux for an additional 4 hours, cooled, and made basic with sodium hydroxide. The product is extracted with methylene chloride and purified by distillation .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and consistent production of the compound. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenethyl-1-pyrroline undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 2-phenethylpyrrolidine under appropriate conditions.
Substitution: It can participate in substitution reactions where the phenethyl group or the pyrroline ring is modified.
Common Reagents and Conditions:
Oxidation: Palladium-supported catalysts, oxygen or hydrogen peroxide as oxidants.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: 2-Phenylpyrrole
Reduction: 2-Phenethylpyrrolidine
Substitution: Various substituted derivatives depending on the reagents used.
Mecanismo De Acción
The mechanism by which 2-Phenethyl-1-pyrroline exerts its effects depends on the context of its application. In the case of its aroma properties, the compound interacts with olfactory receptors in the nose, triggering a sensory response that is perceived as a distinctive smell. In chemical reactions, its reactivity is influenced by the electronic and steric properties of the pyrroline ring and the phenethyl group.
Comparación Con Compuestos Similares
2-Phenethyl-1-pyrroline can be compared to other similar compounds such as:
2-Phenylpyrrole: Formed by the oxidation of this compound, it has a similar structure but lacks the ethyl group.
2-Phenethylpyrrolidine: Formed by the reduction of this compound, it has a saturated pyrrolidine ring instead of the unsaturated pyrroline ring.
Pyrrolidine: A simpler structure with a saturated five-membered ring, lacking the phenethyl group.
The uniqueness of this compound lies in its combination of the pyrroline ring and the phenethyl group, which imparts distinctive chemical and sensory properties.
Propiedades
IUPAC Name |
5-(2-phenylethyl)-3,4-dihydro-2H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-3,5-6H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOCCHAUIOQNBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449575 | |
| Record name | 2-phenethyl-1-pyrroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106366-23-8 | |
| Record name | 2-phenethyl-1-pyrroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


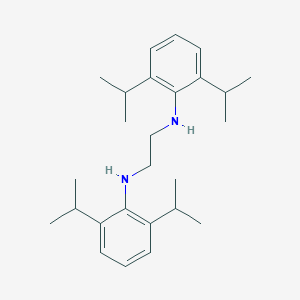
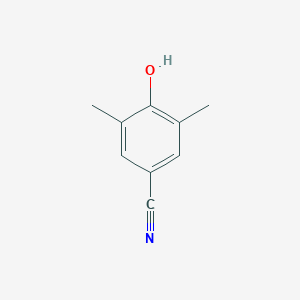
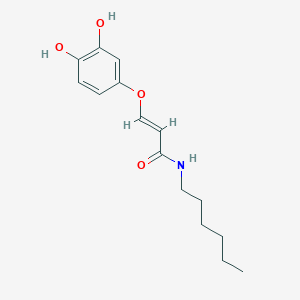
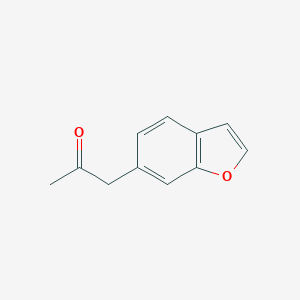
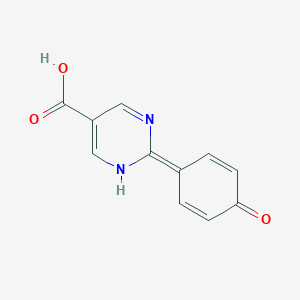
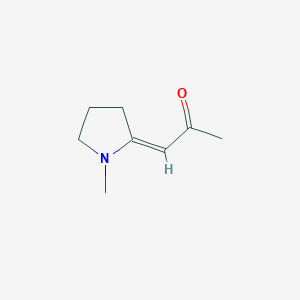
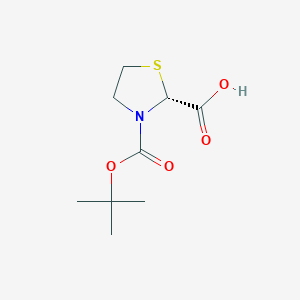
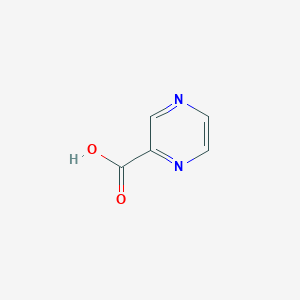
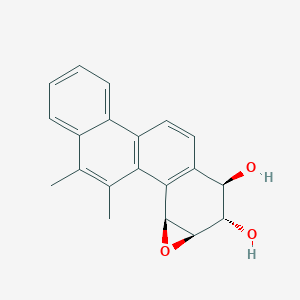
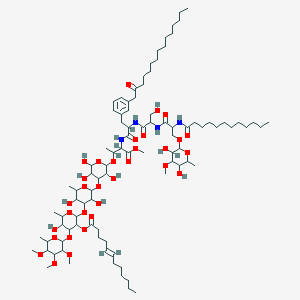

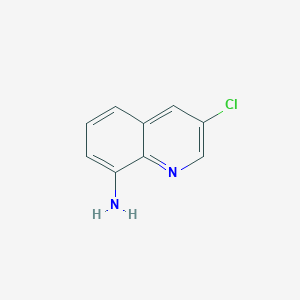
![(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139886.png)
